molecular formula C21H19NO2 B3861250 N-(3-cinnamoylphenyl)-2,4-hexadienamide

N-(3-cinnamoylphenyl)-2,4-hexadienamide

Cat. No. B3861250
M. Wt: 317.4 g/mol
InChI Key: DFYJUGKPTWEDRM-SXNMHBTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cinnamoylphenyl)-2,4-hexadienamide” is a chalcone derivative . Chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis . They have been examined for their cytotoxicity and cell morphology analysis, exhibiting good apoptotic activity against lung cancer A549 cell .


Synthesis Analysis

Chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis . The synthesized compounds have been examined and it is confirmed that the most promising cytotoxicity and also cell morphology analysis exhibited good apoptotic activity against lung cancer A549 cell .


Molecular Structure Analysis

The free energy binding of compound exhibits -8.96 kcal/mol with five hydrogen bonding Asn1254, Arg1253, Asp1249, and Gly1123 amino acids of ALK receptors . The LUMO of the electron density present in α, β-double bond influences the anticancer activity . The Mulliken atomic charges and MEPs scrutinize the ligand interaction with the amino acid binding of ALK receptors .


Chemical Reactions Analysis

UV-visible and photoluminescence spectra showed that the properties of chalcone derivatives have a significant effect on the visible absorption and emission maxima (531–535 nm) red shift in the emission spectra which also systematically investigated electrochemical in various solvents with increasing solvent polarity .

Mechanism of Action

The mechanism of action of “N-(3-cinnamoylphenyl)-2,4-hexadienamide” is related to its anticancer activity. It has been found to exhibit good apoptotic activity against lung cancer A549 cell . The free energy binding of the compound exhibits -8.96 kcal/mol with five hydrogen bonding Asn1254, Arg1253, Asp1249, and Gly1123 amino acids of ALK receptors .

properties

IUPAC Name

(2E,4E)-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]hexa-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-3-5-13-21(24)22-19-12-8-11-18(16-19)20(23)15-14-17-9-6-4-7-10-17/h2-16H,1H3,(H,22,24)/b3-2+,13-5+,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYJUGKPTWEDRM-SXNMHBTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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